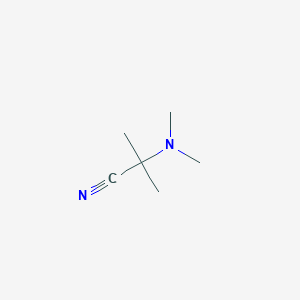

2-(Dimethylamino)-2-methylpropanenitrile

Übersicht

Beschreibung

2-(Dimethylamino)-2-methylpropanenitrile is an organic compound with the molecular formula C6H12N2 It is a nitrile derivative with a dimethylamino group attached to the second carbon of a propanenitrile chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)-2-methylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-2-methylpropanenitrile with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the dimethylamino group.

Another method involves the reaction of 2-methylpropanenitrile with dimethylamine in the presence of a catalyst such as palladium on carbon. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Common industrial methods include the use of fixed-bed reactors and catalytic processes to achieve efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-2-methylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

One of the prominent applications of 2-(Dimethylamino)-2-methylpropanenitrile is in the synthesis of pharmaceutical compounds. It has been identified as an intermediate in the preparation of raltegravir, an antiretroviral medication used to treat HIV. The synthesis involves several steps where this compound acts as a crucial building block, allowing for efficient and high-yield production of the final product . The method described in the patent EP2804607B1 outlines a novel synthetic route that emphasizes environmental friendliness and cost-effectiveness, showcasing the compound's significance in pharmaceutical development.

Calmodulin-Dependent Kinases Inhibition

Recent studies have highlighted the potential of derivatives of this compound as selective inhibitors of calmodulin-dependent kinases (CaMKs). These inhibitors have shown promise in restoring insulin sensitivity in models of diet-induced obesity. The research indicates that compounds derived from or related to this compound can significantly improve glucose control and insulin sensitivity, which are critical factors in managing diabetes .

Polymer Science

Controlled Release Formulations

In polymer science, this compound has been investigated for its role in enhancing the properties of drug delivery systems. For instance, it has been used in conjunction with various polymers to create controlled release formulations. Studies have shown that when incorporated into matrix tablets with Carbopol and other polymers, it can significantly affect drug release rates, enhancing the mechanical properties and stability of the formulations .

| Polymer | Release Rate Improvement | Mechanical Strength |

|---|---|---|

| Carbopol | Significant delay | Higher crushing strength |

| Hydroxypropyl Methylcellulose | Moderate delay | Standard strength |

| Eudragit | Variable | Lower than Carbopol |

Chemical Intermediates

Versatile Synthetic Intermediate

As a chemical intermediate, this compound is utilized in various synthetic pathways beyond pharmaceuticals. Its reactivity allows it to participate in multiple reactions, making it valuable for synthesizing other complex organic molecules. This versatility is crucial for developing new materials and compounds in both industrial and academic settings.

Case Studies

Case Study 1: Raltegravir Synthesis

The synthesis process outlined in patent EP2804607B1 illustrates how this compound is integrated into a multi-step reaction sequence to produce raltegravir. The efficiency of this process not only highlights the compound's utility but also emphasizes advancements in synthetic methodologies that reduce waste and improve yields.

Case Study 2: Insulin Sensitivity Restoration

In animal studies focusing on diet-induced obesity, compounds derived from this compound demonstrated significant improvements in insulin sensitivity. These findings suggest potential therapeutic applications for managing metabolic disorders and highlight the importance of this compound in ongoing research efforts aimed at developing new treatments .

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-2-methylpropanenitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Dimethylamino)ethanol: Similar in structure but contains a hydroxyl group instead of a nitrile group.

2-(Dimethylamino)ethyl methacrylate: Contains a methacrylate group, used in polymer synthesis.

2-(Dimethylamino)pyridine: Contains a pyridine ring, used as a catalyst in organic synthesis.

Uniqueness

2-(Dimethylamino)-2-methylpropanenitrile is unique due to its combination of a nitrile group and a dimethylamino group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

2-(Dimethylamino)-2-methylpropanenitrile, also known as DMAMP, is a nitrile compound that has garnered attention in various fields of research, particularly in organic synthesis and biological applications. Its structure allows it to interact with numerous biological targets, influencing cellular functions and biochemical pathways. This article explores the biological activity of DMAMP, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

DMAMP is characterized by the presence of a dimethylamino group attached to a branched nitrile structure. This unique configuration contributes to its reactivity and interaction with biological molecules.

- Molecular Formula : CHN

- Molecular Weight : 114.15 g/mol

- CAS Number : 2273-40-7

The biological activity of DMAMP is primarily mediated through its interactions with various enzymes and receptors:

- Enzyme Interaction : DMAMP acts as a substrate for cytochrome P450 enzymes, facilitating the oxidation of organic substrates. This interaction often results in the formation of hydroxylated metabolites that can participate in metabolic pathways.

- Cell Signaling Modulation : The compound influences key signaling pathways by modulating protein kinases' activity. Such modulation can lead to alterations in gene expression and cellular metabolism, impacting cell growth and differentiation.

- Gene Expression Alteration : DMAMP can interact with transcription factors, leading to changes in the transcriptional activity of specific genes. This property suggests its potential role in regulating cellular responses to external stimuli.

Pharmacokinetics

Understanding the pharmacokinetics of DMAMP is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Similar compounds have shown effective absorption and distribution within biological systems. The pharmacokinetic profile indicates that DMAMP may exhibit favorable absorption characteristics, allowing it to reach systemic circulation efficiently.

- Metabolism : It is hypothesized that DMAMP undergoes metabolic transformations primarily through oxidation and reduction reactions, leading to various metabolites that may retain biological activity.

- Excretion : The elimination pathways for DMAMP are not fully characterized; however, studies suggest renal excretion may play a significant role in clearing the compound from the body .

Biological Activity and Applications

DMAMP has been investigated for several biological activities, particularly in the context of neurological disorders:

- Neuroprotective Effects : Similar compounds like deanol have been studied for their neuroprotective properties. DMAMP's ability to influence neurotransmitter synthesis suggests it may also have potential therapeutic applications in treating neurological conditions .

- Pharmaceutical Development : The compound is being explored as an intermediate in synthesizing pharmaceuticals targeting central nervous system disorders. Its interaction with various biomolecules positions it as a candidate for drug development .

Case Studies

Research has highlighted the effects of DMAMP on cellular processes:

- In Vitro Studies : In studies involving neuronal cell lines, DMAMP demonstrated dose-dependent effects on cell viability and apoptosis markers, indicating its potential as a neuroprotective agent.

- Animal Models : In vivo studies using murine models have shown that administration of DMAMP leads to improved glucose control and insulin sensitivity, suggesting a role in metabolic regulation .

Eigenschaften

IUPAC Name |

2-(dimethylamino)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6(2,5-7)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDGSEGTBIWFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440950 | |

| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-40-7 | |

| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.